1-benzyl-5-bromo-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
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Overview
Description
1-benzyl-5-bromo-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a complex organic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs
Preparation Methods
The synthesis of 1-benzyl-5-bromo-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one typically involves multiple steps. One common synthetic route includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The reaction conditions often require methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to yield the desired indole derivative . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine atom.
Scientific Research Applications
1-benzyl-5-bromo-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticancer properties.
Biological Studies: The compound’s ability to inhibit specific enzymes and pathways makes it a valuable tool in biological research, particularly in studying cell signaling and apoptosis.
Industrial Applications: Its unique chemical properties make it useful in the synthesis of other complex organic molecules, serving as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the VEGFR-2 pathway, which is crucial in angiogenesis and cancer progression . The compound binds to the active site of the enzyme, preventing its activity and thereby inhibiting the growth of cancer cells. Additionally, it can induce apoptosis by activating caspase-3 and caspase-9, leading to programmed cell death .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
1-benzyl-5-bromo-3-hydrazonoindolin-2-one: This compound also exhibits anticancer properties but differs in its hydrazone linkage.
Indole-3-acetic acid: A naturally occurring plant hormone with different biological activities compared to the synthetic compound.
5-fluoro-3-phenylindole: Known for its antiviral properties, highlighting the diverse applications of indole derivatives.
Properties
Molecular Formula |
C24H20BrNO4 |
---|---|
Molecular Weight |
466.3 g/mol |
IUPAC Name |
1-benzyl-5-bromo-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]indol-2-one |
InChI |
InChI=1S/C24H20BrNO4/c1-30-19-10-7-17(8-11-19)22(27)14-24(29)20-13-18(25)9-12-21(20)26(23(24)28)15-16-5-3-2-4-6-16/h2-13,29H,14-15H2,1H3 |
InChI Key |
OKQDAEMTMQPCMU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Br)N(C2=O)CC4=CC=CC=C4)O |
Origin of Product |
United States |
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